molecular formula C17H21NO4 B192818 Epi-galanthamine N-Oxide CAS No. 366485-18-9

Epi-galanthamine N-Oxide

Cat. No. B192818
M. Wt: 303.35 g/mol
InChI Key: LROQBKNDGTWXET-XWKQXMNKSA-N
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Description

Epi-Galanthamine N-Oxide is a chemical compound with the molecular formula C17H21NO4 and a molecular weight of 303.4 . The chemical name for this compound is (4aS,6S,8aS)-6-Hydroxy-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepine 11-oxide .


Molecular Structure Analysis

The molecular structure of Epi-Galanthamine N-Oxide is derived from an amino acid tetracycle . The structure includes a benzofuroazepine ring system .

Scientific Research Applications

Acetylcholinesterase Inhibition and Alzheimer's Disease

Epi-galanthamine N-Oxide is closely related to Galanthamine, a well-documented acetylcholinesterase inhibitor used in the symptomatic treatment of Alzheimer's disease. Galanthamine's efficacy in improving cognitive function in Alzheimer's patients has been extensively validated. It operates by directly inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain which can ameliorate some of the symptoms of Alzheimer's disease. Additionally, Galanthamine has been observed to stimulate nicotinic receptors, although the clinical significance of this action remains under investigation (Sramek, Frackiewicz, & Cutler, 2000).

Stereochemistry and Efficacy

Research into the stereochemistry of Galanthamine and its derivatives, including Epi-galanthamine N-Oxide, has revealed significant differences in their biological activities. Epi-galanthamine, a diastereomer of Galanthamine, was found to be significantly less potent in vitro in its effect on acetylcholinesterase compared to the parent compound. This highlights the importance of stereochemistry in the efficacy of cholinesterase inhibitors and suggests a nuanced approach is required in the development of therapeutics based on Galanthamine's structure (Thomsen, Bickel, Fischer, & Kewitz, 2004).

Neuroprotection and Other Potential Uses

Galanthamine and its analogs have been investigated for their neuroprotective properties beyond acetylcholinesterase inhibition. Their ability to modulate cholinergic pathways suggests potential applications in treating other neurological conditions and exploring new therapeutic avenues. Furthermore, the interaction of Galanthamine-related compounds with nicotinic receptors indicates possible roles in neuromodulation and neuroprotection, warranting further investigation into their broader pharmacological applications.

Advanced Materials and Chemical Analysis

Although the primary focus of Epi-galanthamine N-Oxide research has been its biological activity, the chemical properties of Galanthamine and its derivatives may offer applications in the development of advanced materials. For instance, their potential for surface modification and interaction with nanoparticles could be explored in the context of drug delivery systems, biosensors, and other nanotechnology applications. Additionally, analytical methods developed for Galanthamine and its analogs, such as gas chromatography-mass spectrometry (GC-MS), contribute to quality control, pharmacokinetics, and metabolomics studies, further broadening the scope of research applications (Berkov, Bastida, Viladomat, & Codina, 2008).

Safety And Hazards

Epi-Galanthamine N-Oxide is toxic if swallowed or inhaled. It can cause skin irritation and may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and using only in a well-ventilated area .

properties

IUPAC Name

(1S,12S,14S)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROQBKNDGTWXET-XWKQXMNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650138
Record name (4aS,6S,8aS)-3-Methoxy-11-methyl-11-oxo-5,6,9,10,11,12-hexahydro-4aH-11lambda~5~-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epi-galanthamine N-Oxide

CAS RN

366485-18-9
Record name Epigalantamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366485189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aS,6S,8aS)-3-Methoxy-11-methyl-11-oxo-5,6,9,10,11,12-hexahydro-4aH-11lambda~5~-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPIGALANTAMINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRJ2JZF7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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